2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine
Description
Historical Context of Imidazo[1,2-a]pyridine Scaffold Development
The imidazo[1,2-a]pyridine scaffold, first synthesized in the mid-20th century, gained prominence through its inclusion in clinically validated drugs such as zolimidine (a gastroprotective agent) and zolpidem (a sedative-hypnotic). Early synthetic routes relied on condensation reactions between α-haloketones and 2-aminopyridines, a method refined by Ponnala et al., who demonstrated the efficacy of neutral alumina catalysts in ambient conditions. These foundational strategies enabled the production of diverse derivatives, setting the stage for structural innovations like ethanamine substitutions.
The scaffold’s "drug prejudice" status—its inherent compatibility with biological targets—was cemented by its presence in compounds exhibiting anticancer, antimicrobial, and antiviral activities. For instance, the Brennan group’s development of CBP30 , a potent CBP/EP300 inhibitor featuring a benzimidazole core, highlighted the broader applicability of nitrogen-containing bicyclic systems in epigenetics. This historical trajectory underscores the imidazo[1,2-a]pyridine scaffold’s adaptability, paving the way for derivatives such as 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine.
Structural Significance of Ethanamine Substitution Pattern
The ethanamine moiety in This compound introduces critical physicochemical and pharmacological properties. Structurally, the primary amine (–NH$$_2$$) group enhances hydrogen-bonding capacity, improving target engagement, while the two-carbon chain balances lipophilicity and solubility. Computational studies of analogous compounds reveal that such substitutions modulate electron density across the imidazo[1,2-a]pyridine ring, influencing π-π stacking interactions with biological macromolecules.
Synthetic routes to ethanamine-substituted derivatives often employ multicomponent reactions (MCRs) or Suzuki couplings. For example, Chernyak et al. developed a copper-catalyzed three-component coupling of 2-aminopyridine, aldehydes, and terminal alkynes to construct the imidazo[1,2-a]pyridine core, followed by boronic acid cross-coupling to introduce sidechains. This approach, exemplified in Scheme 1 of search result , achieves high atom economy and enables precise placement of the ethanamine group at the 2-position.
Table 1: Key Structural Features of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C$$9$$H$${13}$$N$$_3$$ |
| Molecular Weight | 163.22 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyridine |
| Substitution Pattern | Ethanamine at C2 |
| Hydrogen Bond Donors | 2 (amine group) |
Position Within Modern Heterocyclic Compound Research Paradigms
In the era of targeted therapy, This compound epitomizes the shift toward rationally designed heterocycles. Its scaffold aligns with the "fragment-based drug design" paradigm, where modular components are optimized for specific interactions. For instance, the dimethylisoxazole-attached imidazo[1,2-a]pyridines reported by PMC demonstrate how peripheral groups can fine-tune inhibitory activity against epigenetic targets like CBP/EP300.
The compound’s utility extends to chemical biology, where it serves as a versatile building block for probing protein-ligand interactions. Recent studies leverage its amine group for conjugation with fluorescent tags or biotin, enabling target identification in proteomic assays. Furthermore, its compatibility with green chemistry principles—evidenced by microwave-assisted syntheses in search result —aligns with sustainable pharmaceutical production trends.
Emerging Applications:
- Epigenetic Drug Discovery: Analogues inhibit bromodomains and histone acetyltransferases.
- Antimicrobial Agents: Gold(III) complexes of imidazo[1,2-a]pyridines show DNA intercalation and cytotoxicity in S. pombe.
- Chemical Probes: Ethanamine derivatives enable modular functionalization for activity-based protein profiling.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H13N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7,9,11H,4-5,10H2 |
InChI Key |
ODPLBUNZJZWLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2NC(=CN2C=C1)CCN |
Origin of Product |
United States |
Preparation Methods
Role of Iodine in Cyclization
Iodine facilitates C–N bond formation via two pathways:
Chemical Reactions Analysis
Types of Reactions
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Research indicates that 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine exhibits various biological activities:
Antitumor Activity
Studies have shown that compounds with imidazo[1,2-a]pyridine structures can inhibit the growth of cancer cells. For instance, derivatives of this compound have been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for potential use in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it may possess significant antibacterial properties against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antitumor activity. The results indicated that certain derivatives exhibited potent inhibitory effects on the proliferation of human cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into modifications that could enhance efficacy while reducing toxicity.
Case Study 2: Antimicrobial Activity
A study in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results showed promising activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a new therapeutic agent in combating antibiotic resistance.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters investigated the neuroprotective properties of this compound in models of oxidative stress. The findings suggested that the compound could mitigate neuronal damage and improve cognitive function in animal models, indicating its potential for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with various molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling pathways, or interference with nucleic acid functions, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations
This may influence binding to rigid enzyme pockets. The tetrahydro analog (5,6,7,8-saturation, ) exhibits full saturation, improving aqueous solubility and metabolic stability, critical for in vivo applications.
Substituent Effects: Primary amine (-CH₂CH₂NH₂): Present in all ethanamine derivatives, this group enables hydrogen bonding and salt bridge formation with biological targets. Halogenation: Bromine at C6 () enhances electrophilicity, facilitating cross-coupling reactions for further derivatization.
Salt Forms :
- Dihydrochloride salts (e.g., ) improve solubility and bioavailability, whereas free bases (e.g., ) are preferred for organic synthesis.
Biological Relevance :
- Imidazo[1,2-a]pyridine/pyrazine derivatives are prominent in antiviral (e.g., SAMHD1 inhibition, ) and anticancer research (kinase modulation, ).
- The target compound’s partial saturation may offer a balance between metabolic stability and target engagement compared to saturated () or aromatic () analogs.
Biological Activity
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine is a compound of significant interest due to its potential pharmacological properties. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- SMILES Notation : NCCC1=CN2C(C(OCC)=CC=C2)=N1
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit various biological activities. The mechanisms through which this compound operates include:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various bacterial strains through interference with cellular processes.
- Antiproliferative Effects : Some studies suggest that this compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers. This suggests a potential role in cancer therapy.
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives. It was found that modifications to the ethylamine side chain significantly influence biological activity. For example:
- Substituent Variations : Altering the alkyl chain length or introducing functional groups can enhance antimicrobial potency or selectivity for cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via:
-
Multicomponent reactions involving 2-aminopyridine derivatives and aldehydes/ketones under microwave irradiation or reflux conditions .
-
Condensation reactions with alkylating agents (e.g., bromoethane) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C .
-
Cyclization of pre-functionalized intermediates using catalysts like Pd(OAc)₂ or CuI .
- Key factors : Solvent polarity, temperature, and catalyst selection critically affect yield. For example, DMF enhances solubility of intermediates, while Pd catalysts improve regioselectivity .
Synthetic Method Conditions Yield Range Reference Multicomponent reaction Microwave, 120°C, 30 min 65–75% Condensation with bromoethane DMF, 80°C, 12h 50–60% Pd-catalyzed cyclization Toluene, 100°C, 24h 70–80%
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazo-pyridine protons at δ 7.2–8.5 ppm) and confirms amine functionalization .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and dihedral angles in the bicyclic core . Challenges include low crystal quality due to hygroscopicity; data collection at low temperatures (100 K) improves resolution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 165.24) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Moderate activity against S. aureus (MIC: 32 µg/mL) via membrane disruption, validated via time-kill assays .
- Neurotransmitter modulation : Binds to serotonin (5-HT₃) and dopamine D₂ receptors in vitro (IC₅₀: 1–5 µM), suggesting CNS applications .
- Anti-inflammatory : Inhibits COX-2 by 40% at 10 µM in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction pathways be optimized to enhance regioselectivity in derivative synthesis?
- Computational guidance : DFT studies (B3LYP/6-31G*) predict transition states to favor 2-substituted imidazo-pyridines over 3-substituted isomers .
- Catalyst tuning : Pd-PEPPSI complexes improve cross-coupling efficiency (yield >85%) for aryl halide derivatives .
- Solvent effects : Switching from DMF to ionic liquids (e.g., [BMIM][BF₄]) reduces byproduct formation by 30% .
Q. What computational strategies are used to predict electronic properties and receptor interactions?
- DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution, correlating with redox stability .
- Molecular docking : AutoDock Vina screens binding affinities to targets like 5-HT₃ (ΔG: −9.5 kcal/mol) .
- MD simulations : GROMACS models ligand-receptor dynamics over 100 ns, identifying key hydrogen bonds (e.g., with Asp155 in D₂ receptors) .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., ketanserin for 5-HT₂A) .
- Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in human microsomes: 45 min) to rule out false negatives from rapid degradation .
- Batch analysis : LC-MS purity checks (>98%) ensure activity discrepancies are not due to impurities .
Q. What strategies elucidate the compound’s mechanism of action in modulating neurotransmitter receptors?
- Radioligand displacement : Competes with [³H]raclopride in D₂ receptor assays (Kᵢ: 2.3 nM), confirming direct binding .
- Patch-clamp electrophysiology : Measures ion flux inhibition (e.g., 5-HT₃-mediated Ca²⁺ influx reduced by 70% at 10 µM) .
- Knockout models : CRISPR-edited 5-HT₃A⁻/⁻ mice show abolished anxiolytic effects, validating target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
